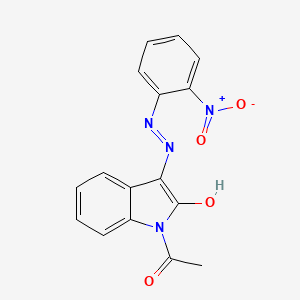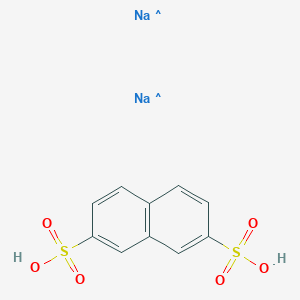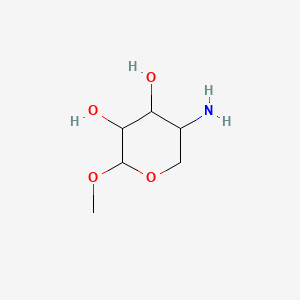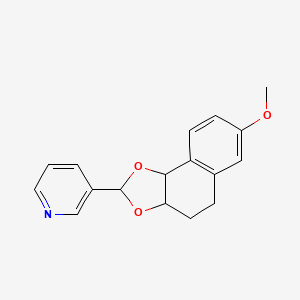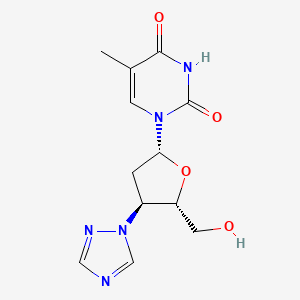
3'-Deoxy-3'-(1,2,4-triazol-1-yl)thymidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Deoxy-3’-(1,2,4-triazol-1-yl)thymidine is a synthetic nucleoside analog that has garnered significant interest in the fields of medicinal chemistry and antiviral research. This compound is structurally related to thymidine, a nucleoside component of DNA, but features a 1,2,4-triazole ring replacing the 3’-hydroxyl group. This modification imparts unique biological properties, making it a valuable tool in the development of antiviral therapies and other biomedical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxy-3’-(1,2,4-triazol-1-yl)thymidine typically involves the use of click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction. This method allows for the efficient formation of the 1,2,4-triazole ring by reacting an azide with an alkyne. The general synthetic route can be summarized as follows:
Preparation of the Azide Intermediate: The starting material, 3’-azido-3’-deoxythymidine, is synthesized by treating thymidine with a suitable azidating agent, such as sodium azide, under mild conditions.
Cycloaddition Reaction: The azide intermediate is then reacted with an alkyne derivative in the presence of a copper(I) catalyst, typically copper(I) iodide, to form the 1,2,4-triazole ring. This reaction is carried out in a suitable solvent, such as dimethyl sulfoxide (DMSO), at room temperature.
Industrial Production Methods
Industrial production of 3’-Deoxy-3’-(1,2,4-triazol-1-yl)thymidine follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps, such as crystallization and chromatography, are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3’-Deoxy-3’-(1,2,4-triazol-1-yl)thymidine undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the triazole ring, to form different oxidation states and derivatives.
Cycloaddition Reactions: The triazole ring can engage in further cycloaddition reactions, forming complex polycyclic structures.
Common Reagents and Conditions
Copper(I) Catalysts: Used in the cycloaddition reaction to form the triazole ring.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Reducing Agents: Such as sodium borohydride, used for reduction reactions.
Major Products Formed
The major products formed from these reactions include various triazole derivatives with different functional groups, which can be further explored for their biological activities.
Aplicaciones Científicas De Investigación
3’-Deoxy-3’-(1,2,4-triazol-1-yl)thymidine has a wide range of scientific research applications:
Antiviral Research: The compound has shown potent activity against various viruses, including HIV and hepatitis C virus, by inhibiting viral replication.
Medicinal Chemistry: It serves as a lead compound for the development of new antiviral drugs and other therapeutic agents.
Biological Studies: Used as a molecular probe to study nucleoside metabolism and DNA synthesis.
Industrial Applications: Employed in the synthesis of complex organic molecules and as a building block in polymer chemistry.
Mecanismo De Acción
The mechanism of action of 3’-Deoxy-3’-(1,2,4-triazol-1-yl)thymidine involves its incorporation into viral DNA during replication. The presence of the triazole ring disrupts the normal DNA synthesis process, leading to chain termination and inhibition of viral replication. The compound targets viral DNA polymerases and other enzymes involved in nucleoside metabolism, thereby exerting its antiviral effects.
Comparación Con Compuestos Similares
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): Another nucleoside analog with antiviral activity, particularly against HIV.
4’-Ethynyl-2-fluoro-2’-deoxyadenosine (EFdA): A potent antiviral nucleoside analog used in the treatment of HIV.
2’,3’-Dideoxyinosine (ddI): An antiviral nucleoside analog used in the treatment of HIV.
Uniqueness
3’-Deoxy-3’-(1,2,4-triazol-1-yl)thymidine is unique due to the presence of the 1,2,4-triazole ring, which imparts distinct chemical and biological properties. This structural feature enhances its stability and allows for specific interactions with viral enzymes, making it a valuable compound in antiviral research and drug development.
Propiedades
Número CAS |
124355-38-0 |
|---|---|
Fórmula molecular |
C12H15N5O4 |
Peso molecular |
293.28 g/mol |
Nombre IUPAC |
1-[(2R,4S,5S)-5-(hydroxymethyl)-4-(1,2,4-triazol-1-yl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H15N5O4/c1-7-3-16(12(20)15-11(7)19)10-2-8(9(4-18)21-10)17-6-13-5-14-17/h3,5-6,8-10,18H,2,4H2,1H3,(H,15,19,20)/t8-,9+,10+/m0/s1 |
Clave InChI |
SNNQVPGVYMZWSC-IVZWLZJFSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N3C=NC=N3 |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N3C=NC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


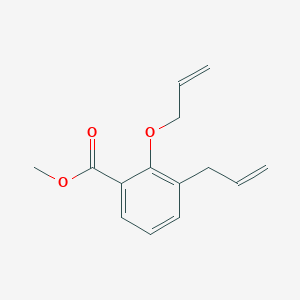
![4-[Bis(2-chloroethyl)amino]phenyl thiocyanate](/img/structure/B15196872.png)

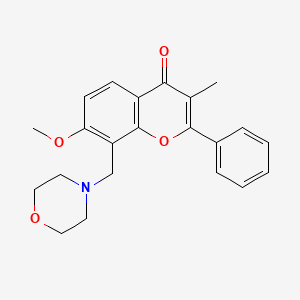

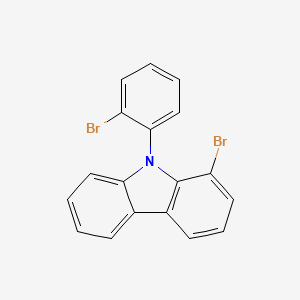

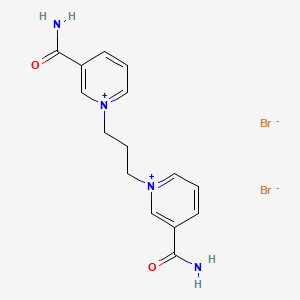
![(1R,2S,3R,3'R,4R,5'S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5'-dihydroxy-3',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,6'-oxane]-2'-one](/img/structure/B15196909.png)
